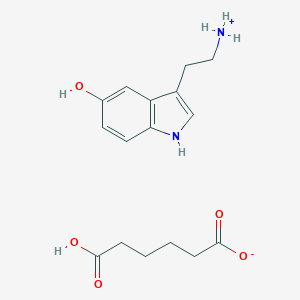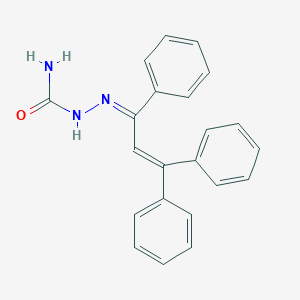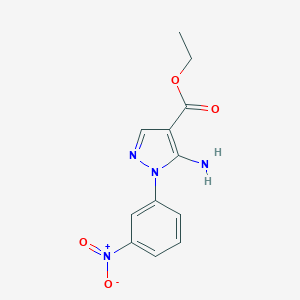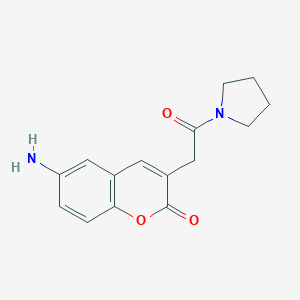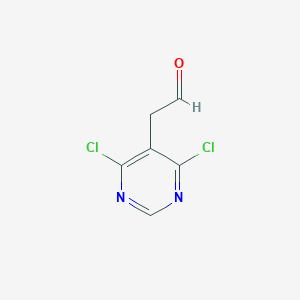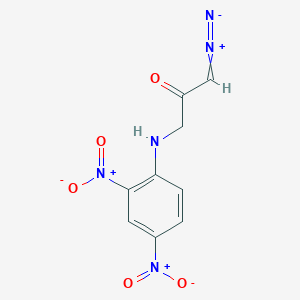
2,4-Dinitrophenylglycine diazoketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenylglycine diazoketone (DNPGDK) is a diazoketone compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various applications such as chemical synthesis, biochemical research, and pharmaceutical development.
Mécanisme D'action
2,4-Dinitrophenylglycine diazoketone is a diazoketone compound that undergoes a Wolff rearrangement upon exposure to heat or light. This rearrangement results in the formation of a highly reactive carbene intermediate, which can react with a variety of nucleophiles. The mechanism of action of this compound is primarily based on its ability to act as a carbene transfer agent, facilitating the transfer of carbene to other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, making it a potential antibacterial and antifungal agent. Additionally, this compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. This inhibition can lead to a variety of physiological effects, including decreased muscle function and decreased carbon dioxide transport.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dinitrophenylglycine diazoketone has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective reagent. Additionally, its unique properties make it a versatile reagent for a variety of applications. However, this compound also has some limitations. Its high reactivity can make it difficult to handle, and its toxicity can pose a risk to researchers if not handled properly.
Orientations Futures
There are several future directions for research on 2,4-Dinitrophenylglycine diazoketone. One potential area of research is the development of this compound as a potential drug candidate. Its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics. Additionally, further research on the mechanism of action of this compound could lead to the development of new reagents for chemical synthesis and biochemical research. Finally, research on the toxicity of this compound could lead to the development of safer handling procedures for this compound.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has been extensively used in scientific research. Its synthesis method is relatively simple, and its properties make it a valuable reagent for a variety of applications. While it has some limitations, its potential for use in drug development and other areas of research make it an important compound for future study.
Méthodes De Synthèse
2,4-Dinitrophenylglycine diazoketone can be synthesized by reacting 2,4-dinitrophenylhydrazine with glycine in the presence of a strong acid. The resulting product is then treated with diazomethane to form this compound. This synthesis method is relatively simple and efficient, making this compound readily available for scientific research.
Applications De Recherche Scientifique
2,4-Dinitrophenylglycine diazoketone has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in chemical synthesis, particularly in the synthesis of β-lactams and other nitrogen-containing heterocycles. It has also been used in biochemical research to study enzyme kinetics and protein structure. Additionally, this compound has been used in pharmaceutical development as a potential drug candidate due to its antibacterial and antifungal properties.
Propriétés
Numéro CAS |
19016-60-5 |
|---|---|
Formule moléculaire |
C9H7N5O5 |
Poids moléculaire |
265.18 g/mol |
Nom IUPAC |
1-diazo-3-(2,4-dinitroanilino)propan-2-one |
InChI |
InChI=1S/C9H7N5O5/c10-12-5-7(15)4-11-8-2-1-6(13(16)17)3-9(8)14(18)19/h1-3,5,11H,4H2 |
Clé InChI |
YASIIFKBMAZEJH-ALCCZGGFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)C=[N+]=[N-] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)C=[N+]=[N-] |
Synonymes |
2,4-dinitrophenylglycine diazoketone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



